1,6-Naphthyridin-3-amine
Overview
Description
1,6-Naphthyridin-3-amine is a nitrogen-containing heterocyclic compound . It is part of the naphthyridine family, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . This makes it a naphthalene analog of pyridine with one nitrogen atom in each ring .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of interest in recent years . Various synthetic developments have paved a path to a wide range of functionalized 1,6-naphthyridines . For instance, one study reported the solvent-free and catalyst-free synthesis of 1,6-naphthyridine derivatives by grinding ketones, malononitrile, and amines in a mortar at room temperature .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of two fused pyridine rings, making it a naphthalene analog of pyridine with one nitrogen atom in each ring . The empirical formula is C8H7N3 .Chemical Reactions Analysis
This compound and its derivatives have shown reactivity with various electrophilic or nucleophilic reagents . For example, one study reported the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids, producing monoarylated-1,6-naphthyridines and diarylated-1,6-naphthyridines .Scientific Research Applications
Synthesis and Derivatives
Grindstone Chemistry in Synthesis : The solvent-free, catalyst-free synthesis of 1,6-naphthyridine derivatives, including those of 1,6-Naphthyridin-3-amine, has been developed using grindstone chemistry. This method is environmentally friendly and avoids the use of toxic solvents and reagents (Hameed, 2015).
Catalyst-Free Synthesis in Water : An innovative catalyst-free synthesis of 1,2-dihydro[1,6]naphthyridines in an eco-friendly solvent, water, has been reported. This approach is significant for its use of water as a solvent and the absence of expensive catalysts and toxic organic solvents (Mukhopadhyay, Das, & Butcher, 2011).
Microwave Irradiation Synthesis : Synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives has been achieved through a one-pot reaction under microwave irradiation. This method offers operational simplicity and safety for fast synthesis, useful for biomedical screening (Han et al., 2010).
Applications in Medicinal Chemistry
- Anticancer Properties : 1,6-Naphthyridines have demonstrated a range of pharmacological activities, including anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant properties. The synthesis of functionalized 1,6-naphthyridines and their potential in cancer therapy has been extensively studied (Lavanya et al., 2021).
Miscellaneous Applications
Synthesis of Fused Tetracyclic Heterocycles : A three-component reaction approach has been developed for synthesizing fused tetracyclic heterocycles containing 1,6-naphthyridine derivatives. This method operates under catalyst-free conditions, highlighting its practicality for various applications (Li et al., 2013).
Anti-inflammatory and Antioxidant Efficacies : 1,6-Naphthyridines synthesized via a one-pot multicomponent method have shown significant in vitro anti-inflammatory and antioxidant activities. This demonstrates their potential for therapeutic applications in treating inflammation and oxidative stress (Lavanya, Thirumalai, Asharani, & Aravindan, 2015).
Safety and Hazards
1,6-Naphthyridin-3-amine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include avoiding dust formation, breathing vapors, mist, or gas, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
1,6-Naphthyridin-3-amine is a pharmacologically active compound with a variety of applications . It has been found to exhibit anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities
Mode of Action
For example, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents . The compound’s interaction with its targets likely results in changes to cellular processes, leading to its various biological effects.
Biochemical Pathways
For instance, its anticancer activity suggests that it may interact with pathways involved in cell proliferation and apoptosis .
Result of Action
The result of this compound’s action is likely dependent on the specific biological context in which it is used. For instance, in the context of its anticancer activity, it may result in the inhibition of cancer cell proliferation . .
Biochemical Analysis
Biochemical Properties
1,6-Naphthyridin-3-amine interacts with various biomolecules in biochemical reactions. It has been identified as a new class of c-Met kinase inhibitor . The specific and differential functionalization of the this compound core leads to specific activity .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It has been reported to have anticancer activity and has been studied on different cancer cell lines . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, by incorporating a cyclic urea pharmacophore into the this compound framework, it has been identified as a new class of c-Met kinase inhibitor .
properties
IUPAC Name |
1,6-naphthyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-3-6-4-10-2-1-8(6)11-5-7/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLLRTLJUUIXQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=CN=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609474 | |
Record name | 1,6-Naphthyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53454-30-1 | |
Record name | 1,6-Naphthyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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